1-(4-chlorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O2S/c1-13(2)19-9-7-14(8-10-19)11-18-22(20,21)12-15-3-5-16(17)6-4-15/h3-6,13-14,18H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOHMIPXSGUPMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide typically involves multiple steps. One common method starts with the preparation of the 4-chlorophenyl intermediate, which is then reacted with an isopropylpiperidine derivative. The final step involves the introduction of the methanesulfonamide group under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(4-chlorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)methanesulfonamide
- 1-(4-chlorophenyl)-N-((1-ethylpiperidin-4-yl)methyl)methanesulfonamide
- 1-(4-chlorophenyl)-N-((1-propylpiperidin-4-yl)methyl)methanesulfonamide
Uniqueness
1-(4-chlorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide is unique due to the presence of the isopropyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature may result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Biological Activity
1-(4-chlorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide, also known as a sulfonamide derivative, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound consists of a sulfonamide moiety linked to a piperidine ring, which is known for its bioactive properties. The presence of the 4-chlorophenyl group enhances its pharmacological profile. The molecular formula is , with a molecular weight of approximately 350.88 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The sulfonamide group is particularly noted for its role in enzyme inhibition, while the piperidine structure contributes to its interaction with neurotransmitter systems.
Biological Activities
1. Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial folate synthesis, crucial for DNA and RNA production.
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Important for neurotransmission, inhibition can lead to increased acetylcholine levels, potentially useful in treating neurodegenerative diseases.
- Urease : Inhibitors of urease are valuable in treating infections caused by urease-producing bacteria .
3. Anticancer Potential
Recent studies have highlighted the anticancer potential of piperidine derivatives. For example, compounds similar to the one have shown cytotoxic effects in various cancer cell lines, inducing apoptosis and inhibiting cell proliferation . The unique structure allows for better interaction with cancer-related proteins.
Case Study 1: Anticancer Activity
A study investigated the effects of a piperidine-based compound on FaDu hypopharyngeal tumor cells. The compound demonstrated enhanced cytotoxicity compared to standard chemotherapy agents like bleomycin, suggesting its potential as an effective anticancer agent .
Case Study 2: Enzyme Inhibition
In a comparative study on urease inhibitors, several sulfonamide derivatives were tested. The compound exhibited promising IC50 values (e.g., IC50 = 2.14 µM), indicating strong inhibitory activity compared to standard drugs .
Comparative Analysis
Q & A
Q. Table 1: Representative Synthetic Conditions
| Precursor | Solvent | Reaction Conditions | Monitoring Technique | Reference |
|---|---|---|---|---|
| 4-Chlorobenzenesulfonyl chloride | DMF | Reflux, 12–24 h | HPLC | |
| Piperidine amine derivative | Dichloromethane | RT, 6–8 h | TLC |
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms the piperidine chair conformation, sulfonamide linkage, and substituent positions .
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% is typical for biological studies) .
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., S=O stretching at ~1350 cm⁻¹) .
Advanced: How can synthetic protocols be optimized to enhance yield and scalability?
Methodological Answer:
- Solvent Optimization: Replace DMF with acetonitrile or methanol to improve solubility and reduce side reactions .
- Catalysis: Introduce triethylamine or DMAP to accelerate sulfonamide bond formation .
- Temperature Control: Lower reaction temperatures (0–5°C) during sensitive steps to prevent decomposition .
- Scale-Up Considerations: Use continuous flow reactors for improved heat/mass transfer in large-scale syntheses .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from assay variability or structural analogs. Strategies include:
Standardized Assays: Use validated cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
Structural Confirmation: Re-synthesize the compound and verify purity to rule out batch-specific impurities .
Meta-Analysis: Compare data across studies with similar substituents (e.g., chlorophenyl vs. fluorophenyl analogs) to identify structure-activity trends .
Advanced: What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model binding to targets (e.g., GPCRs or enzymes) based on piperidine conformation and sulfonamide orientation .
- Quantitative Structure-Activity Relationship (QSAR): Train models on analogs with known IC50 values to predict activity .
- Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100+ ns to assess binding stability .
Basic: What are the solubility and stability profiles of this compound?
Methodological Answer:
- Solubility: Moderately soluble in polar solvents (e.g., methanol, DMSO) due to the sulfonamide group; poor solubility in non-polar solvents .
- Stability:
- pH Sensitivity: Stable at pH 4–8; hydrolyzes under strongly acidic/basic conditions.
- Storage: Store at –20°C in airtight containers to prevent oxidation .
Advanced: How do structural modifications influence pharmacological activity?
Methodological Answer:
- Chlorophenyl Group: Enhances lipophilicity and membrane permeability but may increase off-target effects .
- Piperidine Substitution: Isopropyl groups improve metabolic stability compared to methyl analogs .
- Sulfonamide Linkage: Critical for hydrogen bonding with biological targets; replacing it with esters reduces activity .
Q. Table 2: Structure-Activity Trends
| Modification | Biological Impact | Reference |
|---|---|---|
| Chlorophenyl → Fluorophenyl | Reduced cytotoxicity | |
| Piperidine N-methyl → N-H | Decreased metabolic stability |
Advanced: What in vitro and in vivo models are suitable for evaluating therapeutic potential?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
